molecular formula C16H16O B1508276 2-Methoxy-9,9-dimethyl-9H-fluorene CAS No. 1514864-84-6

2-Methoxy-9,9-dimethyl-9H-fluorene

Cat. No.: B1508276
CAS No.: 1514864-84-6
M. Wt: 224.3 g/mol
InChI Key: ZWBHUKZFZLEKKA-UHFFFAOYSA-N
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Description

Contextualization within Fluorene (B118485) Chemistry and its Derivatives

Fluorene itself is a foundational structure in a broad class of organic compounds. researchgate.net These compounds, known as fluorene derivatives, are characterized by the addition of various functional groups to the basic three-ring fluorene skeleton. mdpi.comnih.gov This chemical modification allows for the fine-tuning of the molecule's properties, such as its light-emitting capabilities and charge transport characteristics. tue.nlresearchgate.net Fluorene-based materials have been extensively explored for their potential in organic light-emitting diodes (OLEDs), solar cells, and sensors. tue.nlnih.govnih.gov The versatility of the fluorene scaffold makes it a valuable component in the design of new organic materials with tailored functionalities. researchgate.netresearchgate.net

Significance of Methoxy (B1213986) and Dimethyl Substituents in Fluorene Scaffolds

The introduction of methoxy (-OCH3) and dimethyl (-CH3) groups to the fluorene framework is a strategic design choice that significantly influences the compound's behavior. The methoxy group, being an electron-donating group, can alter the electronic properties of the fluorene system. nih.govyoutube.com This can affect the molecule's light absorption and emission characteristics, making it suitable for specific optoelectronic applications. ontosight.ai

The two methyl groups at the 9-position of the fluorene ring serve a crucial role in enhancing the material's stability and solubility. vulcanchem.com This disubstitution at the C9 position prevents unwanted aggregation between molecules, which can be detrimental to the performance of organic electronic devices. researchgate.net The bulky nature of these groups helps to maintain the individual molecular properties in the solid state.

Evolution of Research on Fluorene-Based Compounds

Research into fluorene-based compounds has evolved significantly over the past few decades. nih.gov Initially recognized for their fluorescent properties, the focus has expanded to their application as key components in a variety of organic electronic devices. mdpi.comresearchgate.net Scientists have developed numerous synthetic strategies to create a wide array of fluorene derivatives with precisely controlled properties. tue.nl Current research continues to explore new fluorene-based materials for advanced applications, including more efficient and stable OLEDs, high-performance solar cells, and sensitive chemical sensors. nih.govmdpi.com The ongoing investigation into compounds like 2-Methoxy-9,9-dimethyl-9H-fluorene is a testament to the enduring importance of this class of molecules in the advancement of organic materials science. echemi.com

PropertyValue
Physical State (at 20°C) Solid
Appearance White to almost white powder/crystal
Melting Point 80.0 to 84.0 °C (typically 82 °C)
Molecular Weight 224.30 g/mol
Purity (Commercial) >98.0% (GC)
Recommended Storage Room temperature, in a cool, dry place

Properties

IUPAC Name

2-methoxy-9,9-dimethylfluorene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O/c1-16(2)14-7-5-4-6-12(14)13-9-8-11(17-3)10-15(13)16/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWBHUKZFZLEKKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Methoxy 9,9 Dimethyl 9h Fluorene and Derivatives

Strategies for Fluorene (B118485) Core Functionalization

The functionalization of the fluorene core is primarily achieved through two major strategies: the construction of the fluorene ring system from biphenyl (B1667301) precursors and the subsequent modification of a pre-existing fluorene skeleton using cross-coupling reactions.

Palladium catalysis has emerged as a powerful tool for the synthesis of complex organic molecules, and the formation of the fluorene ring is no exception. These methods often involve the creation of two carbon-carbon bonds in a single pot, starting from appropriately substituted biphenyls.

A direct and efficient method for synthesizing the fluorene core involves the palladium-catalyzed reaction of 2-iodobiphenyls with dihalogenated methane (B114726) derivatives, such as dibromomethane (B42720) (CH₂Br₂). nih.gov This approach facilitates a tandem dual carbon-carbon bond formation. The reaction proceeds through a proposed mechanism involving a key dibenzopalladacyclopentadiene intermediate, which is formed via palladium-catalyzed C-H activation of the 2-iodobiphenyl. nih.gov This method allows for the synthesis of a range of fluorene derivatives under relatively mild conditions. nih.gov

For the synthesis of 9,9-dimethylfluorene derivatives, a modification of this approach would be necessary, potentially using a gem-dihalogenated propane (B168953) derivative in place of dibromomethane.

Table 1: Palladium-Catalyzed Fluorene Synthesis from 2-Iodobiphenyls and Dibromomethane

Starting Material (2-Iodobiphenyl)Product (Fluorene Derivative)Yield (%)
2-IodobiphenylFluorene85
4'-Methyl-2-iodobiphenyl2-Methylfluorene82
4'-Methoxy-2-iodobiphenyl2-Methoxyfluorene78
4'-Fluoro-2-iodobiphenyl2-Fluorofluorene75

Data sourced from Organic Letters, 2016, 18(12), 2958-61. nih.gov

An alternative palladium-catalyzed strategy allows for the synthesis of 9,9-disubstituted fluorenes directly from 2-iodobiphenyls and α-diazoesters. nih.govlabxing.com This reaction proceeds through a tandem sequence involving palladium-catalyzed C(sp²)-H activation and subsequent carbenoid insertion. nih.govlabxing.com A key advantage of this method is the direct installation of two substituents at the C-9 position, which is crucial for creating derivatives like 2-Methoxy-9,9-dimethyl-9H-fluorene.

The reaction is typically carried out in the presence of a palladium catalyst such as palladium(II) acetate (B1210297) (Pd(OAc)₂), a phosphine (B1218219) ligand like tri(o-tolyl)phosphine (P(o-tol)₃), and a combination of bases. labxing.com By selecting the appropriate α-diazoester, various functional groups can be introduced at the C-9 position. For instance, using ethyl diazophenylacetate leads to 9,9-diphenylfluorene (B150719) derivatives. labxing.com To obtain the 9,9-dimethyl substitution, a corresponding diazo compound would be required. The ester groups introduced via this method can be subsequently reduced to hydroxyl groups, offering a handle for further derivatization. labxing.com

Table 2: Synthesis of 9,9-Disubstituted Fluorenes using 2-Iodobiphenyls and Ethyl Diazophenylacetate

2-Iodobiphenyl SubstrateProductYield (%)
4'-Methyl-2-iodobiphenylDiethyl 2-methyl-9,9-diphenyl-9H-fluorene-9,9-dicarboxylate85
4'-Methoxy-2-iodobiphenylDiethyl 2-methoxy-9,9-diphenyl-9H-fluorene-9,9-dicarboxylate82
2-IodobiphenylDiethyl 9,9-diphenyl-9H-fluorene-9,9-dicarboxylate78
4'-Chloro-2-iodobiphenylDiethyl 2-chloro-9,9-diphenyl-9H-fluorene-9,9-dicarboxylate75

Data sourced from The Journal of Organic Chemistry, 2018, 83(2), 1065-1072. nih.govlabxing.com

Cross-coupling reactions are indispensable in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. For fluorene chemistry, they are primarily used to introduce diverse substituents onto a pre-formed fluorene ring system.

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is a powerful method for creating carbon-carbon bonds and is particularly useful for synthesizing conjugated systems. wikipedia.org In the context of this compound, a bromo- or iodo-substituted version of this fluorene could be coupled with various terminal alkynes to generate a wide array of derivatives with extended π-systems.

The reaction is typically performed under mild, basic conditions, often using an amine like triethylamine (B128534) or diethylamine (B46881) as both the base and sometimes the solvent. wikipedia.orgorganic-chemistry.org The choice of palladium catalyst and ligands, such as phosphines, is critical for achieving high efficiency. libretexts.org While classic Sonogashira conditions use a copper(I) co-catalyst, copper-free variations have also been developed. organic-chemistry.orgbeilstein-journals.org The reactivity difference between aryl iodides and bromides can be exploited for selective, sequential couplings. wikipedia.org

The Suzuki-Miyaura, or Suzuki, coupling reaction is a palladium-catalyzed cross-coupling between an organoboron compound (typically a boronic acid or ester) and an organohalide or triflate. libretexts.org This reaction is one of the most versatile methods for forming carbon-carbon single bonds, particularly for creating biaryl structures. libretexts.org

For the synthesis of derivatives of this compound, a halogenated version of the fluorene (e.g., 2-bromo-7-methoxy-9,9-dimethyl-9H-fluorene) can be coupled with various aryl or heteroaryl boronic acids. This allows for the introduction of a wide range of substituents at specific positions on the fluorene core, enabling the fine-tuning of the molecule's electronic and photophysical properties. The catalytic cycle involves three main steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org The reaction is highly valued for its tolerance of a wide variety of functional groups. nih.gov

Csp3-H Functionalization of 9H-Fluorene

The functionalization of the C9 position of the fluorene ring system is a critical step in the synthesis of 9,9-disubstituted fluorene derivatives. The acidic nature of the C9 protons facilitates their removal and subsequent reaction with electrophiles. Various catalytic systems have been developed to achieve this transformation efficiently.

For instance, nickel-catalyzed C(sp³)–H alkylation of 9H-fluorene using alcohols as alkylating agents has been reported. This method represents a "borrowing hydrogen" approach, where the alcohol is temporarily oxidized to an aldehyde, which then reacts with the deprotonated fluorene. The resulting intermediate is then reduced in situ to afford the C9-alkylated product. This strategy offers an atom-economical and environmentally benign alternative to traditional methods that often require pre-functionalized reagents.

Similarly, copper-catalyzed C(sp³)–H alkylation of fluorene has been demonstrated using both primary and secondary alcohols. These reactions also proceed via a borrowing hydrogen mechanism and have shown good functional group tolerance.

Targeted Introduction of Methoxy (B1213986) and Dimethyl Groups

The specific introduction of the methoxy group at the C2 position and two methyl groups at the C9 position requires a series of targeted reactions.

Methylation Processes for 9,9-Dimethylfluorene

The gem-dimethyl group at the C9 position is a common structural motif in many fluorene derivatives, enhancing their stability and solubility.

Dimethyl carbonate (DMC) has emerged as a greener and safer alternative to traditional methylating agents like methyl iodide or dimethyl sulfate (B86663). While direct methylation of the fluorene C9 position using DMC is not extensively documented for this specific substrate, the principles of its reactivity are well-established for other classes of compounds. For example, in the presence of a base, DMC can effectively methylate phenols and other acidic protons. This suggests its potential applicability for the C9-methylation of fluorene under appropriate reaction conditions.

Traditional methylation of the C9 position of fluorene is typically achieved using a strong base to deprotonate the C9 position, followed by quenching with a methylating agent such as methyl iodide or dimethyl sulfate. A common procedure involves the use of a base like sodium hydroxide (B78521) or potassium hydroxide in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO), followed by the addition of methyl iodide. This method is highly effective but involves the use of toxic and volatile reagents.

A patent for the preparation of 2-bromo-9,9-dimethylfluorene (B1278457) describes a two-step process starting from fluorene. google.com First, fluorene is brominated to yield 2-bromofluorene (B47209). In the second step, 2-bromofluorene is dissolved in DMSO, and potassium hydroxide is added, followed by methyl iodide, to afford 2-bromo-9,9-dimethylfluorene in good yield. google.com

Reagent/ConditionTraditional Methylation (e.g., CH3I/KOH)Green Alternative (e.g., DMC)
Methylating Agent Methyl iodide, Dimethyl sulfateDimethyl carbonate
Toxicity HighLow
Byproducts Halide saltsMethanol, Carbon dioxide
Reaction Conditions Often requires strong bases and polar aprotic solventsMay require higher temperatures or specific catalysts

Methoxy Group Introduction Strategies

The introduction of a methoxy group at the C2 position of the fluorene ring can be accomplished through various synthetic strategies, most notably through nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions.

A plausible and efficient route to this compound involves the use of 2-bromo-9,9-dimethylfluorene as a key intermediate. The bromine atom at the C2 position can be substituted by a methoxy group using a copper-catalyzed Ullmann condensation. This reaction typically involves heating the aryl bromide with sodium methoxide (B1231860) in the presence of a copper catalyst. wikipedia.org The Ullmann reaction is a powerful tool for the formation of aryl ethers and has been widely applied in organic synthesis. organic-chemistry.orgmdpi.com Modern variations of this reaction may employ ligands to facilitate the coupling at lower temperatures. arkat-usa.org

Multi-step Synthetic Sequences for Complex Fluorene Structures

The synthesis of this compound is a prime example of a multi-step synthetic sequence. A logical and demonstrated pathway commences with commercially available fluorene.

A representative synthetic sequence is as follows:

Bromination of Fluorene: Fluorene is first brominated to introduce a bromine atom at the C2 position, yielding 2-bromofluorene.

Dimethylation of 2-Bromofluorene: The resulting 2-bromofluorene is then subjected to methylation at the C9 position. This is typically achieved by treating it with a strong base, such as potassium hydroxide, in a polar aprotic solvent like DMSO, followed by the addition of methyl iodide. This step yields the key intermediate, 2-bromo-9,9-dimethylfluorene. google.com

Methoxylation of 2-Bromo-9,9-dimethylfluorene: The final step involves the introduction of the methoxy group. This can be accomplished via a nucleophilic aromatic substitution, for instance, through a copper-catalyzed Ullmann condensation with sodium methoxide. This reaction displaces the bromine atom at the C2 position with a methoxy group to afford the final product, this compound.

This multi-step approach allows for the precise and controlled introduction of the desired functional groups, leading to the successful synthesis of complex fluorene structures like this compound. The versatility of the intermediates, such as 2-bromo-9,9-dimethylfluorene, also opens up pathways to a variety of other 2-substituted 9,9-dimethylfluorene derivatives. nbinno.comnih.gov

Hydroxymethylation and Subsequent Etherification Pathways

A notable synthetic pathway for fluorene derivatives involves the functionalization at the C9 position. This method, while not directly producing C2-substituted compounds like this compound, is a fundamental strategy for modifying the fluorene skeleton. The process typically begins with the hydroxymethylation of the fluorene, followed by an etherification step.

The hydroxymethylation is commonly carried out using paraformaldehyde in a solvent such as dimethyl sulfoxide (DMSO), with a base like sodium methoxide or sodium ethoxide. nbinno.com This reaction introduces hydroxymethyl groups at the C9 position. Subsequent etherification of the resulting 9,9-bis(hydroxymethyl)fluorene can be achieved using an alkylating agent like dimethyl sulfate in the presence of a phase transfer catalyst or sodium hydride with methyl iodide to yield 9,9-bis(methoxymethyl)fluorene. nbinno.com

Table 1: Representative Conditions for Hydroxymethylation and Etherification at C9

StepReactantsReagentsSolventKey ConditionsProductReference
HydroxymethylationFluoreneParaformaldehyde, Sodium AlkoxideDMSOLow temperature (e.g., ice bath)9,9-bis(hydroxymethyl)fluorene nbinno.com
Etherification9,9-bis(hydroxymethyl)fluoreneDimethyl Sulfate, Phase Transfer Catalyst--9,9-bis(methoxymethyl)fluorene nbinno.com

Sequential Functional Group Transformations (e.g., nitro group reduction, reductive methylation)

A more direct route to this compound involves a series of functional group transformations on the fluorene ring. This multi-step approach allows for the precise introduction of the methoxy group at the C2 position.

A plausible synthetic sequence starts with 9,9-dimethylfluorene. The first step is an electrophilic substitution, such as nitration. The nitration of 9,9-dimethylfluorene can yield 2-nitro-9,9-dimethylfluorene as a key intermediate. nih.gov

Subsequently, the nitro group at the C2 position can be reduced to an amino group, forming 2-amino-9,9-dimethylfluorene (B33680). nih.gov This reduction is a common transformation in aromatic chemistry.

From the 2-amino-9,9-dimethylfluorene intermediate, the synthesis can proceed via a Sandmeyer-type reaction. wikipedia.orgorganic-chemistry.org The amino group is first converted into a diazonium salt, which is then displaced by a hydroxyl group to form 2-hydroxy-9,9-dimethylfluorene. The final step is the etherification of the hydroxyl group, for instance, through a Williamson ether synthesis using a methylating agent like dimethyl sulfate or methyl iodide, to yield the target compound, this compound.

An alternative pathway involves the bromination of 9,9-dimethylfluorene to produce 2-bromo-9,9-dimethylfluorene. nbinno.comchemicalbook.com This bromo-derivative can serve as a precursor for various cross-coupling reactions to introduce different functional groups, or potentially undergo a nucleophilic aromatic substitution or a metal-catalyzed etherification to yield the desired methoxy derivative. guidechem.com For example, a Buchwald-Hartwig amination, a related cross-coupling reaction, is a known method for forming C-N bonds on fluorene systems and similar principles can be applied for C-O bond formation.

Table 2: Sequential Functional Group Transformations for 2-Substituted 9,9-dimethylfluorene Derivatives

Starting MaterialReactionReagentsProductReference
9,9-dimethyl-2-nitro-9H-fluorene-2-carbonitrileNitro Group ReductionHydrazine7-amino-9,9-dimethyl-9H-fluorene-2-carbonitrile nih.gov
7-amino-9,9-dimethyl-9H-fluorene-2-carbonitrileReductive MethylationParaformaldehyde, Sodium Cyanoborohydride7-(dimethylamino)-9,9-dimethyl-9H-fluorene-2-carbonitrile nih.gov
2-BromofluoreneDimethylationIodomethane, Sodium Hydroxide, TEBAC2-Bromo-9,9-dimethylfluorene chemicalbook.com

Mechanistic Investigations of Reactions Involving 2 Methoxy 9,9 Dimethyl 9h Fluorene and Analogues

Exploration of Reaction Pathways for Fluorene (B118485) Derivatization

The synthesis of substituted fluorenes, including analogues of 2-Methoxy-9,9-dimethyl-9H-fluorene, has traditionally relied on the post-functionalization of a pre-existing 9H-fluorene core through multi-step sequences. rsc.org However, modern synthetic organic chemistry has seen a shift towards more efficient one-pot methods, often catalyzed by transition metals. rsc.org

A common strategy for derivatization involves reactions at the C9 position. The protons on the C9 carbon of the fluorene ring are weakly acidic (pKa = 22.6 in DMSO), and their removal leads to the formation of a stable, aromatic, and intensely colored fluorenyl anion. wikipedia.org This anion acts as a potent nucleophile, reacting with various electrophiles to introduce substituents at the C9 position. wikipedia.org

Another powerful approach involves building the fluorene skeleton from biphenyl (B1667301) precursors. For instance, methods have been developed for the synthesis of 7-(dimethylamino)-9,9-dimethyl-9H-fluorene-2-carbaldehyde, a complex analogue. nih.gov This multi-step synthesis starts with 2-bromo-9,9-dimethyl-7-nitro-9H-fluorene and proceeds through several transformations, including nucleophilic substitution, reduction of a nitro group, reductive methylation, and finally, reduction of a nitrile to an aldehyde, demonstrating a pathway to highly functionalized fluorene derivatives. nih.gov

The following table outlines a representative synthetic pathway for a functionalized 9,9-dimethyl-9H-fluorene derivative. nih.gov

Step Starting Material Reagents Product Purpose
12-bromo-9,9-dimethyl-7-nitro-9H-fluoreneCuCN9,9-dimethyl-7-nitro-9H-fluorene-2-carbonitrileIntroduction of a nitrile group.
29,9-dimethyl-7-nitro-9H-fluorene-2-carbonitrileHydrazine7-amino-9,9-dimethyl-9H-fluorene-2-carbonitrileReduction of the nitro group to an amine.
37-amino-9,9-dimethyl-9H-fluorene-2-carbonitrileParaformaldehyde, Sodium cyanoborohydride7-(dimethylamino)-9,9-dimethyl-9H-fluorene-2-carbonitrileReductive methylation of the amine.
47-(dimethylamino)-9,9-dimethyl-9H-fluorene-2-carbonitrileDiisobutylaluminium hydride (DIBAL)7-(dimethylamino)-9,9-dimethyl-9H-fluorene-2-carbaldehydeReduction of the nitrile to an aldehyde.

Role of Catalysis in Fluorene Synthesis and Transformation

Catalysis is instrumental in the synthesis and functionalization of fluorene derivatives, offering efficient and selective routes that are often unattainable through classical methods. Palladium complexes, N-heterocyclic carbenes, and Lewis acids have all proven to be powerful tools in this context.

Palladium catalysis provides a versatile platform for constructing the fluorene core. A notable example is a denitrogenative palladium-catalyzed cascade reaction that allows for the modular and regioselective synthesis of polysubstituted fluorenes. rsc.org This process utilizes a Catellani-type reaction, which combines ortho-functionalization and ipso-functionalization of an aryl halide. rsc.org In this specific cascade, a hydrazone serves both to facilitate a Pd(II) to Pd(IV) oxidative addition and as the source for the methylene (B1212753) bridge of the fluorene. rsc.org The mechanism involves a norbornene-controlled tandem sequence where aryl iodides and 2-bromoarylaldehyde hydrazones react to form the fluorene structure. rsc.org A crucial step in this process is the intramolecular C-H activation at a specific site, guided by the palladium center. rsc.org

Relatedly, palladium-catalyzed insertion of carbenoids—reactive species with a divalent carbon atom—into chemical bonds is a powerful C-C bond-forming strategy. While direct tandem C-H activation/carbenoid insertion on a simple fluorene is a specific concept, the principles are well-established in palladium chemistry. For example, palladium catalysts can mediate the insertion of carbenoids derived from α-diazoesters into C-N bonds. nih.gov Mechanistic studies suggest that an electrophilic cyclopalladated species reacts with the diazo compound to generate a palladium-carbenoid intermediate, which is central to the catalytic cycle. nih.gov Similarly, enantioselective palladium-catalyzed carbene insertion into the N-H bonds of aromatic heterocycles like indoles and carbazoles has been achieved using chiral ligands. nih.gov These examples underscore the potential of palladium-carbene intermediates in functionalizing molecules with structural similarities to fluorene.

N-Heterocyclic carbenes (NHCs) have emerged as a robust class of organocatalysts capable of mediating unique transformations. rsc.orgnih.gov Their utility in fluorene chemistry is highlighted by a switchable reaction involving 9-(trimethylsilyl)fluorene (B1595991) and various aldehydes. rsc.org In this system, the reaction outcome is dictated by the catalyst loading and additives.

Olefination: In the presence of 10 mol% of an NHC catalyst, 9-(trimethylsilyl)fluorene reacts with aldehydes to yield dibenzofulvenes. rsc.org

Nucleophilic Addition: By reducing the NHC loading to 1 mol% and adding water, the reaction pathway shifts to favor nucleophilic addition, producing fluorenyl alcohols. rsc.org

This switchable catalysis demonstrates the nuanced control NHCs can exert over reaction pathways. Beyond their role as primary catalysts, NHCs are also widely used as ancillary ligands to stabilize metal nanoparticles, enhancing their catalytic performance, stability, and selectivity in various reactions, including those involving fluorene-based substrates. researchgate.net

Lewis acids are indispensable catalysts in organic synthesis, activating substrates by withdrawing electron density. stackexchange.comreddit.com Boron trifluoride diethyl etherate (BF₃OEt₂) is a commonly used, convenient source of the powerful Lewis acid boron trifluoride (BF₃). wikipedia.org It facilitates reactions by coordinating to Lewis basic sites, such as heteroatoms like oxygen. wikipedia.org

In the context of fluorene chemistry, BF₃OEt₂ has been successfully employed to catalyze the synthesis of functionalized quinazolin-4-ones from 9-(phenylethynyl)-9H-fluoren-9-ols and 2-aminobenzamides. rsc.org A plausible mechanism involves the activation of the propargylic alcohol on the fluorene core by the Lewis acid, which promotes a reaction cascade culminating in the formation of the quinazolinone skeleton appended with a fluorene-9-ylidene group. rsc.org This transformation proceeds through a proposed allene (B1206475) carbocation intermediate, showcasing the ability of BF₃OEt₂ to trigger complex rearrangements and constructions. rsc.org The catalyst is also effective in promoting intramolecular Friedel-Crafts type reactions to build cyclic systems. pdx.edu

Catalyst Type Starting Material Example Reaction Type Product Example Reference
PalladiumAryl iodides, 2-bromoarylaldehyde hydrazonesDenitrogenative Cascade, C-H ActivationPolysubstituted Fluorenes rsc.org
N-Heterocyclic Carbene9-(trimethylsilyl)fluorene, AldehydesSwitchable Olefination / Nucleophilic AdditionDibenzofulvenes / Fluorenyl Alcohols rsc.org
Lewis Acid (BF₃OEt₂)9-(phenylethynyl)-9H-fluoren-9-olsCyclization / RearrangementFluorene-Appended Quinazolinones rsc.org

Electrophilic Reactions on Fluorene and Silafluorene Scaffolds

The aromatic rings of the fluorene system are susceptible to electrophilic attack, a canonical reaction of aromatic compounds. The reactivity of fluorene in electrophilic substitution is greater than that of biphenyl, which in turn is more reactive than benzene. quora.com This enhanced reactivity is attributed to the planar and highly conjugated nature of the fluorene molecule. quora.com

For a substituted compound like this compound, electrophilic attack on the aromatic scaffold is governed by the directing effects of the substituents. The methoxy (B1213986) group is a powerful activating group and directs incoming electrophiles to the ortho and para positions (C1, C3, and C7). libretexts.org

In the case of silafluorenes, where the C9 carbon is replaced by a silicon atom, the reaction with electrophiles can be different. For example, the reaction of 9,9-Dimethyl-9H-9-silafluorene with a superacid at low temperature leads to the quantitative formation of biphenyl, indicating a cleavage of the silafluorene ring system under strong electrophilic conditions. benthamdirect.com

The generally accepted mechanism for electrophilic aromatic substitution involves the formation of a resonance-stabilized carbocation intermediate known as an arenium ion, or sigma (σ)-complex. wikipedia.orgyoutube.com This intermediate is formed when the electrophile attacks the π-system of the aromatic ring. youtube.com The formation of the arenium ion is typically the rate-determining step because it involves the temporary disruption of the ring's aromaticity. youtube.com

The positive charge in the arenium ion is delocalized across the carbon atoms ortho and para to the site of electrophilic attack, as shown by its resonance structures. wikipedia.org The stability of this intermediate determines the reaction's regioselectivity. For this compound, electrophilic attack at the positions ortho and para to the electron-donating methoxy group leads to more stable arenium ion intermediates, where one of the resonance structures places the positive charge on the carbon atom bearing the methoxy group, allowing for additional stabilization by the oxygen's lone pairs. askthenerd.com This explains the ortho/para directing nature of the methoxy group. libretexts.orgaskthenerd.com The isolation of stable arenium ion complexes in certain reactions provides strong evidence for this mechanistic pathway. youtube.com However, some modern computational and experimental studies suggest that this two-step mechanism involving a distinct arenium ion intermediate may not be universal, with some reactions potentially proceeding through a concerted, single transition state. nih.govnih.gov

Positive Charge Delocalization Phenomena

The stability of carbocation intermediates is a cornerstone of many organic reaction mechanisms. In the case of fluorenyl systems, the formation of a positive charge on the C9 position or on the aromatic rings can be significantly influenced by the substituents present. The methoxy group at the 2-position of this compound plays a pivotal role in the delocalization and stabilization of any developing positive charge.

Electron-donating groups are known to stabilize carbocations. acs.org The methoxy group, with its lone pairs of electrons on the oxygen atom, can effectively delocalize a positive charge through resonance. libretexts.orgnih.gov This resonance effect is generally more powerful than inductive effects. libretexts.org When a positive charge develops on the fluorene ring system, particularly at positions that are in conjugation with the methoxy group, the charge can be spread across the aromatic system and onto the oxygen atom of the methoxy group. This delocalization significantly lowers the energy of the carbocation intermediate, thereby facilitating reactions that proceed through such species.

Computational studies on related methoxy-substituted naphthyl methyl carbocations have shown that the position of the methoxy group is critical for stabilization. nih.gov Methoxy groups in positions that allow for direct resonance stabilization of the carbocationic center provide the most significant stabilizing effect. nih.gov In the context of this compound, the 2-methoxy substituent is well-positioned to stabilize a positive charge that might develop on the adjacent aromatic ring during electrophilic aromatic substitution reactions.

The table below summarizes the key factors influencing positive charge delocalization in fluorenyl systems based on general principles of carbocation stability.

FactorEffect on Carbocation StabilityRelevance to this compound
Resonance Strong stabilizationThe 2-methoxy group can donate electron density to the aromatic system, delocalizing a positive charge. libretexts.orgnih.gov
Inductive Effect Weak stabilizationThe methyl groups at C9 and the methoxy group provide some electron-donating inductive effect. acs.org
Hyperconjugation Weak stabilizationThe C-H bonds of the methyl groups at C9 can participate in hyperconjugation to stabilize a nearby positive charge. acs.org
Aromaticity Stabilization/DestabilizationThe fluorenyl cation itself is an antiaromatic 4π electron system, but this is counteracted by the fused aromatic rings and stabilizing substituents.

Stability and Reactivity of Specific Substituents (e.g., methoxymethyl group hydrolysis)

The methoxymethyl (MOM) ether is a common protecting group for alcohols in organic synthesis due to its relative stability and the specific conditions required for its cleavage. The hydrolysis of a methoxymethyl ether typically proceeds via an acid-catalyzed mechanism. vaia.comwikipedia.org

The general mechanism for the acid-catalyzed hydrolysis of a MOM ether involves the following steps:

Protonation of one of the ether oxygens by an acid. masterorganicchemistry.com

Cleavage of the C-O bond to form an alcohol and a resonance-stabilized oxonium ion (or a hemiacetal intermediate).

Hydrolysis of the resulting intermediate to yield another molecule of alcohol and formaldehyde.

In related systems, the cleavage of aromatic MOM ethers has been studied. It has been shown that they can be deprotected under various acidic conditions. acs.org The reactivity can be influenced by the electronic nature of the aromatic ring; electron-donating groups can affect the Lewis basicity of the ether oxygens and thus their susceptibility to protonation. acs.org

The stability of the methoxymethyl group is also dependent on the reaction medium. While stable to many basic and nucleophilic reagents, it is labile to acids. wikipedia.org The specific conditions required for the hydrolysis of the methoxymethyl group on the this compound scaffold would need to be determined experimentally.

The table below outlines the general conditions for the cleavage of methoxymethyl ethers, which could be applicable to the title compound, although specific rates and yields would need empirical determination.

Reagent/ConditionMechanismNotes
Aqueous Acid (e.g., HCl, H2SO4) Acid-catalyzed hydrolysisA common method for MOM deprotection. vaia.com
Lewis Acids (e.g., BBr3, TMSI) Lewis acid-mediated cleavageCan be effective for cleaving ethers.
Trialkylsilyl Triflates Silylation followed by hydrolysisCan offer chemoselectivity between aromatic and aliphatic MOM ethers. acs.org

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Property Correlation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of 2-Methoxy-9,9-dimethyl-9H-fluorene, providing detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals that correspond to the aromatic protons on the fluorene (B118485) backbone, the methoxy (B1213986) group protons, and the methyl group protons at the C9 position. The integration of these signals confirms the number of protons in each unique environment, while their chemical shifts and splitting patterns reveal their electronic environment and proximity to neighboring protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing distinct peaks for each unique carbon atom in the molecule. This includes the quaternary carbons of the fluorene skeleton, the carbon of the methoxy group, and the carbons of the dimethyl groups. The chemical shifts in the ¹³C NMR spectrum are highly sensitive to the local electronic structure, aiding in the precise assignment of each carbon atom. For instance, in a related compound, 2,7-dibromo-3,6-bis(methoxymethyl)-9,9-dimethylfluorene, the ¹³C NMR signals appear at specific chemical shifts (in ppm): 155.8, 153.4, 138.3, 138.2, 130.2, 127.8, 127.3, 126.2, 122.8, 121.5, 121.1, 120.2, 47.2, 27.1. psu.edu

Table 1: Representative ¹H and ¹³C NMR Data for Fluorene Derivatives
Compound¹H NMR (CDCl₃, δ, ppm)¹³C NMR (CDCl₃, δ, ppm)
2,7-dibromo-3,6-bis(methoxymethyl)-9,9-dimethylfluorene 7.82 (s, 2H), 7.57 (s, 2H), 4.59 (s, 4H), 3.53 (s, 6H), 1.46 (s, 6H) psu.edu155.8, 153.4, 138.3, 138.2, 130.2, 127.8, 127.3, 126.2, 122.8, 121.5, 121.1, 120.2, 47.2, 27.1 psu.edu
Dimethyl 2,7-diphenyl-9,9-dimethylfluorene-3,6-dicarboxylate Not specifiedNot specified

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. In a typical mass spectrum, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For the related compound 2,3-dimethyl-9H-fluorene, the molecular weight is 194.2717 g/mol . nist.gov The mass spectrum of 2-methoxy-9H-fluorene shows prominent peaks at m/z values of 196, 181, and 152. nih.gov

The fragmentation pattern observed in the mass spectrum can provide valuable structural information. High-resolution mass spectrometry (HRMS) can determine the exact mass with high precision, allowing for the calculation of the molecular formula and confirming the elemental composition of the compound.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides definitive proof of the three-dimensional arrangement of atoms in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, a detailed molecular structure can be obtained. This includes precise bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the connectivity and conformation of the molecule in the crystalline form. This technique is crucial for understanding intermolecular interactions, such as packing forces, in the solid state.

Electronic and Vibrational Spectroscopy for Electronic Structure and Conformation Analysis

UV-Visible (UV-Vis) absorption and photoluminescence (PL) spectroscopy are employed to investigate the electronic transitions within the this compound molecule. The UV-Vis spectrum reveals the wavelengths of light absorbed by the compound, which correspond to the promotion of electrons from the ground state to various excited states. The position and intensity of the absorption bands are characteristic of the conjugated π-system of the fluorene core.

Photoluminescence spectroscopy measures the light emitted by the molecule as it relaxes from an excited electronic state back to the ground state. The emission spectrum provides information about the energy of the lowest excited state and the efficiency of the radiative decay process. For instance, studies on macrocyclic and linear poly(9,9-dimethyl-2-vinylfluorene) have shown that the UV absorptivities and emission intensities are dependent on the degree of polymerization, indicating interactions between the fluorene chromophores. researchgate.net

Table 2: Photophysical Properties of a Fluorene Derivative
CompoundAbsorption λmax (nm)Emission λmax (nm)
Radical Cation L6P+˙ 581 psu.eduNot specified
Dication L6P2+ 1084 psu.eduNot specified

Infrared (IR) spectroscopy probes the vibrational modes of the bonds within a molecule. The IR spectrum of this compound displays characteristic absorption bands corresponding to the stretching and bending vibrations of its functional groups. Key vibrational bands include the C-H stretching of the aromatic and aliphatic groups, the C-O stretching of the methoxy group, and the skeletal vibrations of the fluorene ring. The region from approximately 1500 to 400 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that is unique to the molecule, serving as a valuable tool for identification. docbrown.info For the related compound 2-methoxy-9H-fluorene, vapor phase IR spectra have been recorded. nih.gov

Electrochemical Characterization (e.g., Cyclic Voltammetry)

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of this compound. By measuring the current response of the molecule to a varying applied potential, the oxidation and reduction potentials can be determined. These potentials provide insight into the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This information is particularly valuable for applications in organic electronics, where the alignment of energy levels is critical for device performance. For example, a comparative study of the oxidation of fluorene and its 9,9-disubstituted derivatives has been conducted to understand their electrochemical behavior. nih.gov

Table 3: Electrochemical Data for a Fluorene Derivative
CompoundOxidation Potential (V)Reduction Potential (V)
L6P Not specifiedNot specified

Thermal Analysis Techniques (e.g., Thermogravimetric Studies, Differential Scanning Calorimetry)

The thermal stability and phase behavior of this compound are critical parameters for its application in various fields, particularly in the synthesis of materials for electronic devices where thermal processing is a common step. Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to characterize these properties.

Thermogravimetric Studies

Thermogravimetric Analysis (TGA) is a technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides information about the thermal stability and decomposition profile of a material.

While specific TGA data for this compound, such as its onset decomposition temperature, is not extensively documented in publicly available literature, the general class of fluorene derivatives is known for good thermal stability. This stability is often attributed to the rigid, aromatic nature of the fluorene core. For many fluorene-based materials, significant weight loss is typically observed at temperatures well above 300°C. However, without direct experimental data for this compound, its specific decomposition behavior remains to be explicitly reported. A Safety Data Sheet for the compound indicates that the decomposition temperature has not been determined.

Differential Scanning Calorimetry

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. DSC can be used to determine thermal transitions such as melting point, glass transition temperature, and crystallization temperature.

For this compound, the most consistently reported thermal transition is its melting point. Data from various chemical suppliers indicate a melting point in the range of 78.8 °C to 84.0 °C. This sharp transition from a solid to a liquid state is a key characteristic of a crystalline solid.

The following table summarizes the reported melting point values for this compound from different sources.

ParameterReported Value (°C)Source
Melting Point82
Melting Point78.8 - 80.5
Melting Point80.0 to 84.0
This table is interactive. Click on the headers to sort the data.

The consistency of the melting point across different suppliers suggests a well-defined crystalline structure for this compound. The absence of a reported glass transition temperature (Tg) in the typical analysis range further supports the crystalline nature of this compound, as amorphous or semi-crystalline materials would be expected to exhibit this property.

Theoretical and Computational Chemistry Studies on 2 Methoxy 9,9 Dimethyl 9h Fluorene and Derivatives

Prediction of Nonlinear Optical Properties and Hyperpolarizability

Theoretical Correlation of NLO Properties with Optical Gaps and Transition Dipole Moments

Theoretical and computational studies have been instrumental in understanding and predicting the nonlinear optical (NLO) properties of organic chromophores, including derivatives of 2-Methoxy-9,9-dimethyl-9H-fluorene. A key area of investigation is the relationship between the first hyperpolarizability (β), a measure of the molecular second-order NLO response, and fundamental electronic parameters like the optical gap (Eg) and transition dipole moments. nih.gov

Donor-π-acceptor (D-π-A) systems based on the 9,9-dimethyl-9H-fluoren-2-amine framework serve as excellent models for these investigations. In these molecules, the fluorene (B118485) unit acts as part of the π-conjugated bridge connecting an electron-donating group to an electron-accepting group. Theoretical calculations, often employing Density Functional Theory (DFT) with functionals like B3LYP, are used to optimize the molecular structures and calculate their electronic properties. nih.govacs.org

A fundamental principle in the design of NLO chromophores is that a smaller HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap often leads to a larger β value. nih.gov This is because a smaller energy gap facilitates intramolecular charge transfer (ICT) from the donor to the acceptor upon excitation, a key mechanism for generating a strong NLO response.

Studies on a series of chromophores (designated SS1-SS5) with a 9,9-dimethyl-9H-fluoren-2-amine donor and various acceptor groups have demonstrated this correlation. nih.gov As the electron-withdrawing strength of the acceptor group increases, the ICT band in the absorption spectrum shows a bathochromic (red) shift, indicating a lower energy transition. This corresponds to a smaller optical gap. Theoretical calculations of the HOMO-LUMO gaps for these molecules show a good correlation with the experimental absorption data. nih.gov For instance, a derivative with a nitro-substituted cyanostilbene acceptor (SS4) exhibited the most red-shifted absorption and the lowest calculated optical gap compared to derivatives with weaker acceptors. nih.gov

The relationship between NLO properties, the optical gap, and transition dipole moments can be understood through the two-state model. This model approximates the first hyperpolarizability (β) as being proportional to the difference in dipole moments between the ground and the first excited state (Δμ) and the square of the transition dipole moment (μge²), while being inversely proportional to the square of the transition energy (Ege²).

The modulation of the "push-pull" character of the D-π-A system directly influences these parameters. Stronger donors and acceptors enhance the charge separation in the ground state and increase the change in dipole moment upon excitation (Δμ). They also lower the transition energy (Ege), which is related to the optical gap. The transition dipole moment (μge) relates to the probability of the electronic transition. arxiv.org Theoretical studies corroborate that strategic chemical modifications that lead to favorable changes in the optical gaps and transition dipole moments result in an enhanced NLO response. nih.gov

Table 1: Calculated Optical and Electrochemical Data for 9,9-dimethyl-9H-fluoren-2-amine Based Chromophores. nih.gov
CompoundCalculated λmax (nm)Calculated Egoptical (eV)EHOMO (eV)ELUMO (eV)
SS14282.50-5.04-2.54
SS25022.12-4.99-2.87
SS34342.50-5.23-2.73
SS44742.28-5.38-3.10
SS54542.39-5.29-2.90

Calculations performed at the B3LYP/6-31G(d,p) level. nih.gov

Computational Studies on Catalyst-Ligand Interactions and Coordination Properties

Computational chemistry provides significant insights into how fluorene derivatives act as ligands in catalytic systems. While not this compound itself, the closely related compound 9,9-bis(methoxymethyl)fluorene is a well-studied internal electron donor for heterogeneous Ziegler-Natta catalysts, which are widely used in polypropylene (B1209903) production. chemicalbook.com DFT calculations have been employed to analyze its coordination properties and interactions with catalyst components like titanium tetrachloride (TiCl4) and magnesium chloride (MgCl2) surfaces. chemicalbook.com

These studies reveal that the unique electronic and steric effects of the fluorene ligand are crucial for imparting high stereoselectivity to the catalyst's active center. chemicalbook.com Infrared vibrational spectroscopy, interpreted with the aid of quantum chemical calculations, has been used to determine the conformations of the 9,9-bis(methoxymethyl)fluorene ligand when it is in a solid state, complexed with TiCl4, and coordinated to MgCl2. chemicalbook.com

Applications of 2 Methoxy 9,9 Dimethyl 9h Fluorene and Its Functionalized Derivatives in Advanced Materials

Organic Photovoltaics and Solar Cells

The unique electronic and photophysical properties of fluorene (B118485) derivatives also make them attractive candidates for use in organic photovoltaics (OPVs) and solar cells.

In dye-sensitized solar cells (DSSCs), a photosensitizing dye absorbs light and injects an electron into the conduction band of a wide-bandgap semiconductor, typically titanium dioxide (TiO2). The dye is then regenerated by a redox electrolyte. The efficiency of a DSSC is highly dependent on the properties of the dye, including its absorption spectrum, energy levels, and stability.

Fluorene derivatives have been extensively investigated as building blocks for metal-free organic dyes for DSSCs. utep.eduresearchgate.net They can be used as a π-conjugated bridge to connect an electron-donating group (donor) to an electron-accepting group (acceptor), which is anchored to the TiO2 surface. The 9,9-dimethylfluorene unit provides good solubility and prevents dye aggregation on the semiconductor surface, which can be detrimental to performance.

The introduction of a methoxy (B1213986) group, as in 2-Methoxy-9,9-dimethyl-9H-fluorene, can be beneficial for DSSC dyes. The electron-donating nature of the methoxy group can increase the HOMO level of the dye, leading to a red-shift in the absorption spectrum and a better match with the solar spectrum. This can result in a higher short-circuit current density (Jsc). Furthermore, the methoxy group can enhance the electron-donating strength of the donor part of the dye, which can facilitate efficient regeneration of the oxidized dye by the electrolyte.

Table 2: Performance of Selected DSSCs Employing Fluorene-Based Dyes

DyePower Conversion Efficiency (η, %)Open-Circuit Voltage (Voc, V)Short-Circuit Current Density (Jsc, mA/cm²)Fill Factor (FF)Reference
Fluoren-9-ylidene Dye 13.980.794N/AN/A utep.edu
Fluoren-9-ylidene Dye 24.09N/AN/AN/A utep.edu
Fluoren-9-ylidene Dye 34.73N/AN/AN/A utep.edu
N719 (Reference)7.42N/AN/AN/A utep.edu

Hole-Transporting Materials (HTMs) in Perovskite Solar Cells

Derivatives featuring the N-(4-methoxyphenyl)-9,9-dimethyl-9H-fluoren-2-amine unit have been incorporated into more complex molecular structures for use in PSCs. researchgate.netrsc.org For instance, a small molecule HTM, TFAP, was synthesized using this fluorene derivative as a key building block. rsc.org The introduction of the fluorene unit aims to improve charge mobility and the open-circuit voltage (Voc) of the solar cell. rsc.org In another design, the spiro[fluorene-9,9′-xanthene] (SFX) core, which shares structural similarities, has been functionalized with terminal groups to create HTMs like SFX-POCCF3. The oxygen bridge in the SFX core enhances solubility, and the incorporation of fluorine atoms helps to modulate the molecule's energy levels for better alignment with the perovskite layer. ucl.ac.uk

The effectiveness of these materials is often compared to the standard, yet costly and sometimes unstable, HTM known as spiro-OMeTAD. nih.govresearchgate.net Research has shown that PSCs using fluorene-based HTMs can achieve power conversion efficiencies (PCEs) that outperform those based on spiro-OMeTAD. For example, a device using an SFX-based HTM achieved a PCE of 17.29%, surpassing the 15.14% recorded for a spiro-OMeTAD-based cell under the same conditions. researchgate.net Similarly, the SFX-POCCF3 based device reached a champion PCE of 21.48%, slightly better than the spiro-OMeTAD control device (21.39%), and demonstrated superior light stability. ucl.ac.uk The design of these HTMs focuses on optimizing the Highest Occupied Molecular Orbital (HOMO) energy level to ensure efficient hole extraction from the perovskite's valence band, which is crucial for maximizing the open-circuit voltage. nih.govucl.ac.uk

Table 1: Performance of Perovskite Solar Cells with Fluorene-Based Hole-Transporting Materials

HTMCore StructurePCE (%)Voc (V)Jsc (mA/cm²)FFSource(s)
SFX-POCCF3 spiro[fluorene-9,9′-xanthene]21.48%1.15 V24.18 mA/cm²0.77 ucl.ac.uk
Spiro-OMeTAD (Control) 9,9'-spirobifluorene21.39%1.13 V24.15 mA/cm²0.78 ucl.ac.uk
DBC-2 Dibenzocarbazole20.02%1.10 V23.47 mA/cm²0.77 researchgate.net
SFX-FM spiro[fluorene-9,9′-xanthene]17.29%1.01 V22.14 mA/cm²0.77 researchgate.net
Spiro-OMeTAD (Control) 9,9'-spirobifluorene15.14%0.96 V21.89 mA/cm²0.72 researchgate.net

Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. This property is fundamental to a range of advanced photonic applications, including optical switching, data storage, and telecommunications. nih.gov Organic chromophores with a donor-π-acceptor (D-π-A) architecture are a key class of NLO materials. nih.gov Fluorene derivatives, specifically those based on the 9,9-dimethyl-9H-fluoren-2-amine platform, have been extensively investigated for their second-order NLO properties. acs.orgresearchgate.net The fluorene unit acts as a versatile π-conjugated system that is thermally and photochemically stable and can be readily functionalized to tune its electronic characteristics for NLO applications. ucf.edu

Chromophore Design and Structure-Property Relationships for NLO Applications

The design of efficient NLO chromophores hinges on the strategic arrangement of an electron-donating group (D) and an electron-accepting group (A) connected by a π-conjugated linker. nih.gov In this context, the 9,9-dimethyl-9H-fluoren-2-amine moiety serves as an effective electron donor. acs.orgresearchgate.net The NLO response, particularly the first hyperpolarizability (β), is highly sensitive to the molecular structure.

A critical design consideration is the conjugation pathway between the donor and acceptor. Studies have compared chromophores where the D and A groups are arranged to create a "linear" conjugation path versus a "nonlinear" one. nih.govacs.org It has been demonstrated that designing chromophores with a linear conjugation path is a superior strategy for achieving a higher NLO response. acs.org For example, a series of chromophores with linear conjugation, based on a 7-(dimethylamino)-9,9-dimethyl-9H-fluorene-2-carbaldehyde precursor, showed a significant enhancement in hyperpolarizability compared to their nonlinear counterparts that used a 2-(dimethylamino)-9,9-dimethyl-9H-fluorene-3-carbaldehyde intermediate. nih.govacs.org This enhancement is linked to more effective intramolecular charge transfer (ICT) from the donor to the acceptor in the excited state, which is a key determinant of the NLO response. researchgate.net

Strategies for Enhancing Hyperpolarizability

Enhancing the molecular first hyperpolarizability (β) is a primary goal in NLO material design. For D-π-A chromophores based on the 9,9-dimethyl-9H-fluorene framework, several strategies are employed:

Modulation of the Conjugation Path: As discussed, ensuring a linear "push-pull" conjugation pathway is a highly effective strategy. This linear arrangement optimizes the change in dipole moment between the ground and excited states, which favorably impacts hyperpolarizability. nih.govacs.org

Strength of Donor and Acceptor Groups: The intrinsic strength of the electron donor and acceptor groups plays a crucial role. While the fluoren-2-amine unit acts as the donor, various acceptor groups can be appended. Chromophores incorporating powerful acceptors like dicyanovinyl or cyanostilbene groups have been synthesized to maximize the push-pull character and, consequently, the NLO response. nih.govacs.org

Introduction of Excess Electrons: A more theoretical but powerful strategy for boosting NLO response is the introduction of diffuse excess electrons into molecular systems. This approach can dramatically increase hyperpolarizability, although its practical application to these specific fluorene chromophores is an area for further research. frontiersin.org

Research has quantified these enhancements through techniques like hyper-Rayleigh scattering (HRS) to measure the first hyperpolarizability (βHRS). A series of linearly conjugated fluorene-based chromophores (SS1-SS5) exhibited significantly higher βHRS values compared to a set of nonlinearly conjugated analogues (SP1-SP5). acs.orgresearchgate.net

Table 2: First Hyperpolarizability of Fluorene-Based NLO Chromophores

ChromophoreConjugation PathwayAcceptor GroupFirst Hyperpolarizability (βHRS) (x 10⁻³⁰ esu)Source(s)
SS1 LinearDicyanovinyl400 acs.org
SS2 Linear2-(3-cyano-4,5,5-trimethylfuran-2(5H)-ylidene)malononitrile810 acs.org
SS3 LinearCyanostilbene500 acs.org
SS4 Linear2-(3-vinyl-5,5-dimethylcyclohex-2-en-1-ylidene)malononitrile1100 acs.org
SP1 NonlinearDicyanovinyl102 researchgate.net
SP4 Nonlinear2-(3-vinyl-5,5-dimethylcyclohex-2-en-1-ylidene)malononitrile174 researchgate.net

Fluorene-Based Polymers and Copolymers for Optoelectronics

Fluorene-based π-conjugated polymers are a prominent class of materials in organic optoelectronics, finding use in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.gov The fluorene unit provides a blue-light emitting backbone with high photoluminescence quantum yield and good charge transport properties. researchgate.netnih.gov The versatility of fluorene chemistry allows for the synthesis of homopolymers (polyfluorenes) and, more commonly, alternating copolymers where fluorene units are combined with other aromatic monomers. tue.nlnih.gov This copolymerization strategy is key to tuning the electronic and optical properties of the resulting material to meet the specific demands of a device, such as shifting the emission color across the visible spectrum. gatech.edu

Synthesis of π-Conjugated Systems for Tunable Electroluminescent Materials

The synthesis of fluorene-based conjugated polymers is typically achieved through metal-catalyzed cross-coupling reactions. The Suzuki coupling reaction is a widely used and effective method, involving the reaction of a fluorene monomer functionalized with boronic acid ester groups (e.g., 2,2'-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)) with a halogenated comonomer. ossila.comnih.gov

A common strategy for tuning electroluminescent properties is the creation of donor-acceptor (D-A) copolymers. nih.gov In this design, the electron-rich fluorene unit acts as the donor, and it is copolymerized with an electron-deficient (acceptor) unit, such as 2,1,3-benzothiadiazole (B189464) (BT). nih.govgatech.edu This D-A structure lowers the polymer's bandgap, causing a red-shift in both absorption and emission spectra compared to the fluorene homopolymer. For example, the copolymer Poly[2,7-(9,9-dioctyl-fluorene)-alt-5,5-(4,7-di(2-thienyl)-2,1,3-benzothiadiazole)] (PFDTBT) exhibits red emission, a stark contrast to the blue emission of polyfluorene. nih.gov By carefully selecting the comonomer, the emission color can be precisely controlled, making these materials highly suitable for full-color display applications. gatech.edu

Supramolecular Organization and Film-Forming Properties

The performance of an optoelectronic device is not only dependent on the polymer's intrinsic properties but also on its organization in the solid state. researchgate.nettue.nl The way polymer chains pack together in a thin film—their supramolecular organization—influences charge mobility and photophysical properties. tue.nl Fluorene-based polymers are known for their excellent film-forming properties, often a result of the solubilizing alkyl chains attached at the C9 position. researchgate.net

The chemical structure of the polymer and the processing conditions (e.g., solvent, annealing temperature) have a delicate interplay that governs the final film morphology. tue.nl For D-A copolymers, the introduction of comonomers like di-2-thienyl-2,1,3-benzothiadiazole can promote a more planar polymer backbone structure. nih.gov This planarity enhances π-π stacking between chains, which is beneficial for charge transport. Studies have shown that optimizing synthesis conditions can lead to polymers with higher molecular weights, which in turn produce uniform films with low surface roughness, a critical factor for fabricating efficient and reliable multilayer devices. nih.gov The ability to control this supramolecular assembly is a key area of research for maximizing the performance of fluorene-based optoelectronic materials. tue.nltue.nl

Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) represent a class of crystalline porous polymers constructed from light-weight elements like hydrogen, boron, carbon, nitrogen, and oxygen, linked by strong covalent bonds. nih.gov Their ordered, porous structures can be meticulously designed at the molecular level, offering exceptional synthetic tunability, structural diversity, and permanent porosity. nih.govconfex.com These characteristics, including high surface areas, ordered channels, and the ability to functionalize their pores, make COFs highly promising for a range of applications, from gas storage and separation to catalysis and electronics. confex.comnih.govnih.gov The use of specific organic building blocks, such as fluorene and its derivatives, allows for the precise control of the frameworks' properties to suit targeted applications. bohrium.comtue.nl

Fluorene as a Building Block for Porous Organic Materials

Fluorene and its derivatives are highly valued as building blocks in the synthesis of advanced porous organic materials due to their rigid, planar structure and excellent charge-transport properties. bohrium.comtue.nlmdpi.com These π-conjugated molecules serve as the central core for a variety of functional materials, contributing to their thermal stability and high photoluminescence efficiency. mdpi.comnih.gov In the context of COFs, the incorporation of fluorene units is a strategic approach to create materials with enhanced π-π stacking interactions within their crystalline backbones. bohrium.comacs.org This enhanced interaction is crucial for improving charge carrier mobility, a key factor in electronic and optoelectronic applications. bohrium.com

The versatility of fluorene chemistry allows for the creation of diverse porous architectures. For instance, 2D porous organic frameworks with high crystallinity and significant photoluminescence quantum yields have been successfully synthesized using fluorene-based linkers. nih.gov The inherent properties of fluorene-based polymers and oligomers, combined with the ability to control their supramolecular organization, make them ideal candidates for creating robust, porous materials. tue.nl The synthesis often involves the condensation of functionalized fluorene monomers, such as 2,7-diaminofluorene (B165470), with other organic linkers to form stable, crystalline frameworks with predictable pore structures. bohrium.comacs.org The resulting materials, often possessing high thermal and chemical stability, are ideal platforms for applications in gas storage, separation, and catalysis. rsc.org

Gas Capture and Storage Applications (e.g., CO2, H2)

The precisely defined pore structures and high surface areas of fluorene-based COFs make them excellent candidates for gas capture and storage. rsc.orguni-muenchen.de A notable example is a fluorene-based covalent triazine framework (fl-CTF), which has demonstrated high efficacy in capturing both carbon dioxide (CO₂) and hydrogen (H₂). rsc.orguni-muenchen.de These frameworks are typically synthesized under ionothermal conditions using a Lewis acidic catalyst like zinc chloride. rsc.orguni-muenchen.de

The performance of these materials is highly dependent on the synthesis temperature, which influences their porosity and surface area. rsc.org For example, a fl-CTF synthesized at 350 °C exhibits a significant surface area and a high density of micropores, leading to exceptional CO₂ sorption capacity. rsc.org Research has shown that these materials can have CO₂/N₂ selectivities of up to 37, which is crucial for post-combustion carbon capture. rsc.orguni-muenchen.de

In addition to CO₂ capture, these fluorene-based frameworks are promising for hydrogen storage. At a temperature of 77 K and a pressure of 20 bar, a hydrogen adsorption capacity of 4.36 wt% has been recorded, which is among the highest for covalent triazine frameworks and comparable to other porous organic polymers. rsc.orguni-muenchen.de The development of such materials is driven by the need for efficient and selective gas capture systems to address environmental concerns and for energy storage solutions. rsc.org

Gas Sorption Capacities of a Fluorene-Based Covalent Triazine Framework (fl-CTF)
GasConditionsUptake Capacity
CO₂273 K4.28 mmol g⁻¹
H₂77 K, 20 bar4.36 wt%

Data sourced from studies on fluorene-based covalent triazine frameworks. rsc.orguni-muenchen.de

Thermoelectric Properties of Fluorene-Based COFs

Organic semiconductors, including COFs, are gaining attention as potential flexible thermoelectric materials. bohrium.comacs.org Fluorene-based COFs have emerged as a pioneering example in this field. bohrium.comnih.gov A two-dimensional fluorene-based COF, designated FL-COF-1, was specifically designed to enhance π-π interactions and improve charge transport properties. bohrium.comacs.org This framework is synthesized through the condensation of 2,7-diaminofluorene and 1,3,5-triformylbenzene. bohrium.com

The pristine FL-COF-1 possesses high thermal stability and a large BET surface area of over 1300 m² g⁻¹. bohrium.comacs.orgnih.gov To enhance its thermoelectric performance, the material is doped, for example with iodine. Doping increases the charge carrier concentration and mobility. bohrium.comacs.org The iodine-doped framework (I₂@FL-COF-1) exhibits a remarkable Seebeck coefficient of approximately 2450 μV K⁻¹ at room temperature. bohrium.comacs.orgnih.gov The Seebeck coefficient is a measure of the magnitude of an induced thermoelectric voltage in response to a temperature difference across the material.

Thermoelectric Properties of FL-COF-1
PropertyValueNotes
BET Surface Area1308 m² g⁻¹Pristine FL-COF-1
Pore Size2.1 nmPristine FL-COF-1
Electrical Conductivity (σ)1.0 × 10⁻⁴ S cm⁻¹Iodine-doped (I₂@FL-COF-1) at room temperature
Seebeck Coefficient (S)2450 μV K⁻¹Iodine-doped (I₂@FL-COF-1) at room temperature
Power Factor (S²σ)0.063 μW m⁻¹ K⁻²Iodine-doped (I₂@FL-COF-1) at room temperature

Data sourced from research on the fluorene-based covalent organic framework, FL-COF-1. bohrium.com

Exploration of 2 Methoxy 9,9 Dimethyl 9h Fluorene in Emerging Research Fields

Chemical Sensors and Biosensors

The fluorene (B118485) core, with its inherent fluorescence, serves as an excellent platform for the design of sensitive and selective chemical and biosensors. The strategic functionalization of the 2-Methoxy-9,9-dimethyl-9H-fluorene backbone allows for the creation of sophisticated molecular probes that can detect a range of analytes, from explosives to biologically significant metal ions.

Fluorescent Chemosensors for Explosive Detection (e.g., 2,4,6-Trinitrophenol)

The detection of nitroaromatic compounds, such as 2,4,6-trinitrophenol (TNP), is of paramount importance due to their explosive nature and environmental toxicity. researchgate.net Fluorene-based conjugated polymers have emerged as promising fluorescent chemosensors for the detection of these hazardous materials. acs.org The principle behind their operation often lies in the phenomenon of fluorescence quenching upon interaction with the analyte.

Researchers have designed and synthesized fluorene-based conjugated polymers that exhibit high sensitivity and selectivity for TNP in aqueous media. acs.org These polymers can effectively detect TNP at picomolar concentrations. acs.org The detection mechanism is often attributed to a combination of processes, including photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), and inner filter effect (IFE). acs.org The electron-deficient nature of TNP facilitates these energy transfer processes from the electron-rich fluorene-based polymer, leading to a significant decrease in fluorescence intensity.

One of the key advantages of utilizing fluorene derivatives is the ability to fine-tune their structural and electronic properties. acs.org For instance, the introduction of specific functional groups can enhance the interaction between the sensor and the analyte, thereby improving selectivity. Moreover, the modification at the C-9 position of the fluorene core can prevent aggregation-caused quenching (ACQ), a common issue with fluorescent sensors in the solid state, thus enhancing their practical applicability. acs.org

Table 1: Fluorene-Based Chemosensors for Explosive Detection

Sensor TypeAnalyteDetection LimitMechanismReference
Fluorescent Conjugated Polymers2,4,6-Trinitrophenol (TNP)PicomolarPET, FRET, IFE acs.org
3D Fluorescent Metal-Organic Framework (MOF)TNPNot SpecifiedEnergy and Electron Transfer

This table summarizes the use of fluorene-based materials as chemosensors for the detection of explosives.

Metal Ion Detection

The development of fluorescent probes for the detection of metal ions is a significant area of research due to their biological and environmental relevance. Fluorene derivatives have been successfully employed in the creation of chemosensors for various metal ions.

For example, a fluorene derivative incorporating a benzothiazole (B30560) motif and an oxaaza macrocycle has been synthesized and shown to exhibit high sensitivity and selectivity for Zinc (Zn²⁺) ions. nih.govnih.gov This probe demonstrates a ratiometric fluorescence response, meaning the ratio of fluorescence intensity at two different wavelengths changes upon binding with Zn²⁺. nih.govnih.gov This ratiometric detection provides a built-in correction for environmental effects and instrumental variations, leading to more reliable and quantitative measurements. nih.gov The binding stoichiometry between the probe and Zn²⁺ was determined to be 1:1, with high binding constants indicating a strong interaction. nih.gov

The two-photon absorption (2PA) properties of these fluorene-based probes make them particularly suitable for applications in two-photon fluorescence microscopy (2PFM), which allows for deeper tissue penetration and reduced photodamage in biological imaging. nih.govnih.gov The 2PA cross-section of the fluorene-Zn²⁺ complex was found to be significant, highlighting its potential for in-situ imaging and sensing of Zn²⁺ ions in biological systems. nih.gov

Medicinal Chemistry and Biological Applications

The versatile structure of the fluorene nucleus is found in numerous biologically active molecules, indicating its potential as a privileged scaffold in drug discovery. nih.gov Derivatives of fluorene have been investigated for a range of therapeutic applications, including antimicrobial and anticancer activities. nih.govnih.gov

Antimicrobial and Antibiofilm Activity of Fluorene Derivatives

The rise of antibiotic resistance necessitates the development of new antimicrobial agents with novel mechanisms of action. nih.gov O-aryl-carbamoyl-oximino-fluorene derivatives have demonstrated promising antimicrobial and antibiofilm activity against a panel of bacterial and fungal strains. nih.gov These compounds have shown inhibitory effects on the growth of planktonic cells and, importantly, on the formation of biofilms, which are structured communities of microorganisms that are notoriously resistant to conventional antibiotics. nih.gov

Quantitative assays have revealed that the minimum inhibitory concentrations (MIC), minimum bactericidal concentrations (MBC), and minimum biofilm inhibitory concentrations (MBIC) of these fluorene derivatives are in a range that suggests potential therapeutic efficacy. nih.gov The structure-activity relationship studies have indicated that the nature of the substituent on the aryl ring influences the antimicrobial spectrum. For instance, the presence of an electron-withdrawing chlorine atom was found to enhance activity against Staphylococcus aureus, while an electron-donating methyl group improved activity against Candida albicans. nih.gov

Table 2: Antimicrobial Activity of O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives

ActivityConcentration Range (mg/mL)Reference
Minimum Inhibitory Concentration (MIC)0.156–10 nih.gov
Minimum Bactericidal Concentration (MBC)0.312–10 nih.gov
Minimum Biofilm Inhibitory Concentration (MBIC)0.009–1.25 nih.gov

This table outlines the range of effective concentrations for the antimicrobial and antibiofilm activities of specific fluorene derivatives.

Two-Photon Fluorescent Probes for Biological Multiphoton Imaging

Two-photon microscopy (TPM) has revolutionized biological imaging by enabling deep-tissue visualization with high spatial resolution and reduced phototoxicity. nih.govnih.gov The development of efficient two-photon absorbing (2PA) fluorescent probes is crucial for the advancement of this technology. nih.gov Fluorene derivatives have emerged as a promising class of chromophores for creating such probes due to their high 2PA cross-sections and tunable photophysical properties. nih.gov

Researchers have designed and synthesized novel two-photon excitable fluorescent labeling reagents based on the fluorene scaffold. nih.gov These probes often incorporate an electron-acceptor group, such as benzothiazole, to enhance their 2PA properties. nih.gov The introduction of hydrophilic side chains can improve their solubility and biocompatibility for biological applications. nih.gov These probes have been successfully used for two-photon fluorescence microscopy (2PFM) imaging of various cell lines. nih.gov

Bioconjugation Strategies for Fluorene-Based Dyes with Biomolecules

To achieve specific labeling of biological targets, fluorescent probes must be capable of forming stable linkages with biomolecules such as proteins and peptides. nih.gov A common strategy involves incorporating a reactive functional group, such as an isothiocyanate (-N=C=S), into the fluorene dye structure. nih.gov This group can readily react with primary amine groups (-NH₂) present in biomolecules to form a stable thiourea (B124793) linkage. nih.gov

This bioconjugation strategy has been successfully employed to label a cyclic peptide and a protein with fluorene-based dyes. nih.gov An interesting observation was that the fluorescence quantum yield of the fluorene dyes significantly increased upon conjugation to the biomolecule, a "light-up" effect that is highly desirable for bio-imaging as it reduces background noise from unbound probes. nih.gov The resulting bioconjugates demonstrated high chemical and photostability, making them excellent candidates for long-term imaging studies. nih.gov

Catalysis (beyond compound synthesis)

A comprehensive review of available research reveals a significant lack of data regarding the application of this compound in catalytic processes other than its own synthesis. The sections below reflect this absence of information.

Role as Internal Electron Donors in Ziegler-Natta Catalytic Systems

There is currently no scientific literature available that describes the use of this compound as an internal electron donor in Ziegler-Natta catalytic systems. While other fluorene derivatives, notably 9,9-bis(methoxymethyl)fluorene, are well-documented as effective internal donors in propylene (B89431) polymerization for enhancing catalyst activity and polymer isotacticity, the same has not been reported for this compound. The specific structural and electronic properties conferred by the single methoxy (B1213986) group at the 2-position and the dimethyl groups at the 9-position have not been explored or documented for this catalytic application.

Ligand Applications in Metal-Catalyzed Reactions

Similarly, there is a lack of published research detailing the application of this compound as a ligand in metal-catalyzed reactions. The potential for the fluorene backbone and its substituents to coordinate with metal centers and influence the outcome of catalytic transformations remains an unexplored area of research. While the broader family of fluorene compounds has been investigated for their utility in various catalytic contexts, including cross-coupling and redox reactions, specific studies focusing on this compound are absent from the current body of scientific work.

Future Research Directions and Outlook

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

Future research will prioritize the development of more efficient and environmentally benign methods for synthesizing 2-Methoxy-9,9-dimethyl-9H-fluorene and related structures. Current multi-step syntheses often involve harsh reagents and generate significant waste. The principles of green chemistry are driving the exploration of new catalytic systems and reaction pathways to improve atom economy and reduce environmental impact.

Key areas of investigation include:

Catalytic C-H Activation: Direct functionalization of the fluorene (B118485) core through C-H activation would eliminate the need for pre-functionalized starting materials, streamlining the synthesis process.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, enhancing yield and purity while minimizing reaction times and solvent usage.

Biocatalysis: The use of enzymes could offer highly selective and environmentally friendly routes to fluorene derivatives under mild conditions.

Sustainable Reagents and Solvents: A focus on replacing hazardous chemicals with greener alternatives, such as using molecular oxygen from the air as an oxidant, is a key trend. nbinno.comrsc.org For instance, the oxidation of 9H-fluorenes to 9-fluorenones can be achieved with high efficiency using air in the presence of potassium hydroxide (B78521). rsc.org

Synthetic StrategyPotential Advantages
Pd(0)-catalyzed cross-couplingHigh yields, operational simplicity, mild conditions. organic-chemistry.org
Isocyanide-based multicomponent reactionsCreation of diverse and complex derivatives from a single core structure. rug.nl
Catalyst-free reactionsReduced cost and potential for metal contamination in the final product. rsc.org
Air oxidationUtilizes a sustainable and readily available oxidant, reducing chemical waste. nbinno.comrsc.org

These advancements aim to make the production of fluorene-based materials more cost-effective and sustainable, facilitating their broader application.

Advanced Functionalization Strategies for Tailored Properties and Performance

The versatility of the fluorene scaffold allows for extensive modification to fine-tune its electronic and photophysical properties. mdpi.com Future research will focus on sophisticated functionalization strategies to create materials with precisely engineered characteristics. The C2, C7, and C9 positions are the primary sites for chemical modification. mdpi.comresearchgate.net

Donor-Acceptor Architectures: Introducing electron-donating and electron-withdrawing groups at different positions on the fluorene ring system can modulate the HOMO/LUMO energy levels. This strategy is crucial for designing materials with specific absorption and emission profiles for applications in organic light-emitting diodes (OLEDs) and photovoltaics. nih.govacs.orgresearchgate.net

π-System Extension: Extending the π-conjugated system by attaching other aromatic units can shift the absorption and emission wavelengths to longer values (bathochromic shift) and enhance charge carrier mobility. mdpi.com

C9 Position Modification: While the 9,9-dimethyl substitution in the target compound enhances solubility and stability, future work could explore other aliphatic chains or functional groups at this position to further control molecular packing and thin-film morphology. researchgate.netresearchgate.net

Functionalization PositionProperty to be TailoredPotential Application
C2 and C7Electronic properties, π-conjugation length. mdpi.comOLEDs, organic sensors.
C9Solubility, stability, molecular packing. researchgate.netSolution-processable electronics.
Multiple PositionsCreation of donor-π-acceptor (D-π-A) systems. nih.govNonlinear optics, photovoltaics.

These strategies will enable the creation of a new generation of fluorene derivatives with properties customized for specific high-performance applications. nih.gov

Synergistic Integration in Hybrid Material Systems

The integration of this compound derivatives into hybrid materials represents a promising avenue for creating multifunctional systems with enhanced performance. By combining the unique properties of fluorene-based molecules with other materials, such as inorganic nanoparticles or other polymers, novel synergistic effects can be achieved.

Hybrid Light-Harvesting Systems: Fluorene derivatives can act as antennas in hybrid systems, absorbing light and transferring the energy to other components, such as quantum dots or porphyrin molecules, via Förster Resonance Energy Transfer (FRET). mdpi.com This is a key principle in developing more efficient light-harvesting systems for solar cells and photocatalysis.

Organic-Inorganic Perovskite Solar Cells: Fluorene-based materials can be utilized as hole-transport layers or interface modifiers in perovskite solar cells to improve efficiency and stability.

Dendrimeric Structures: Incorporating fluorene units into the periphery or core of dendrimers can lead to materials with unique photophysical properties, such as aggregation-induced emission and enhanced two-photon absorption. mdpi.com

Computational Design and Prediction of New Fluorene-Based Compounds

Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), will play an increasingly vital role in accelerating the discovery and design of new fluorene-based materials. worldscientific.com These theoretical methods allow for the prediction of molecular structures, electronic properties, and optical spectra before synthesis, saving significant time and resources.

Property Prediction: DFT calculations can accurately predict key parameters such as HOMO/LUMO energy levels, energy gaps, and absorption spectra for novel fluorene derivatives. mdpi.comresearchgate.networldscientific.com This allows for the virtual screening of large libraries of potential compounds to identify candidates with desired properties.

Structure-Property Relationships: Computational studies can provide deep insights into how different substituents and structural modifications influence the electronic and optical properties of the fluorene core. mdpi.comworldscientific.com

Modeling of Excited States: Advanced methods can model the behavior of molecules in their excited states, which is crucial for understanding and designing materials for applications in fluorescence and phosphorescence. acs.org

Computational MethodPredicted PropertyRelevance
Density Functional Theory (DFT)Molecular geometry, HOMO/LUMO energies, energy gap. worldscientific.comDesign of semiconductor materials.
Time-Dependent DFT (TD-DFT)UV-Vis absorption and emission spectra. mdpi.comworldscientific.comPrediction of optical properties for dyes and emitters.
Coupled Cluster (CC) TheoryHigh-accuracy excited-state energies. acs.orgDesign of advanced fluorescent probes.

The synergy between computational prediction and experimental validation will be instrumental in the rational design of next-generation fluorene-based materials.

Expansion into Emerging Optoelectronic and Biomedical Technologies

The favorable photophysical properties of fluorene derivatives, such as high fluorescence quantum yields and photostability, make them prime candidates for a range of emerging technologies. tue.nlresearchgate.net

Bioimaging and Sensing: Functionalized fluorene derivatives are being developed as fluorescent probes for bioimaging. researchgate.net Their large two-photon absorption cross-sections are particularly advantageous for two-photon fluorescence microscopy, which allows for deeper tissue imaging with reduced photodamage. researchgate.netnbuv.gov.ua

Organic Lasers: The high emission efficiency and tunable emission color of fluorene-based materials make them suitable as gain media for solid-state organic lasers.

Advanced OLEDs: Research continues to focus on developing new fluorene-based emitters and host materials for more efficient and stable blue OLEDs, which remains a significant challenge in display technology.

Neuromorphic Computing: The potential for fluorene-based materials in organic synaptic transistors and memory devices is an exciting, albeit nascent, area of exploration.

The continued exploration of these applications will solidify the importance of this compound and its derivatives as key components in the advancement of materials science and technology.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-Methoxy-9,9-dimethyl-9H-fluorene?

  • Methodological Answer : The synthesis of methoxy-substituted fluorenes typically involves palladium-catalyzed cross-coupling reactions. For example, bromo- or iodo-fluorene precursors (e.g., 7-bromo-2-iodo derivatives) can undergo Suzuki-Miyaura or Ullmann couplings with methoxy-containing aryl boronic acids. Reaction optimization often includes using bases like KOH and catalysts such as PdCl₂ in anhydrous toluene or THF under inert conditions . Purification is achieved via column chromatography, followed by recrystallization.

Q. Which analytical techniques are critical for verifying the purity and structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substitution patterns and methoxy group integration .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98% threshold for research-grade compounds) .
  • X-ray Diffraction (XRD) : Resolves crystal structure; for example, orthorhombic systems (space group Cmcm) are common for dimethylfluorene derivatives (cell parameters: a = 17.097 Å, b = 11.161 Å, c = 6.912 Å) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental and computational spectroscopic data (e.g., UV-vis absorption)?

  • Methodological Answer : Discrepancies often arise from solvent effects or excited-state dynamics. Validate experimental UV-vis/PL spectra (e.g., λabs = 302–318 nm for fluorene derivatives) with time-dependent density functional theory (TD-DFT) simulations. Complementary techniques like transient absorption spectroscopy can clarify triplet-state contributions . For crystal-related anomalies, compare XRD-derived bond lengths/angles with computational geometry optimizations .

Q. What strategies enhance the synthetic yield of methoxy-substituted fluorenes under catalytic conditions?

  • Methodological Answer :

  • Catalyst Screening : Test Pd(PPh₃)₂Cl₂ vs. Pd(OAc)₂ for coupling efficiency .
  • Solvent Optimization : Anhydrous THF or toluene improves reaction homogeneity .
  • Temperature Control : Elevated temperatures (80–110°C) accelerate cross-coupling but may require reflux conditions to prevent side reactions .

Q. How do substituent positions (e.g., methoxy at C2 vs. C3) influence photophysical properties in fluorene derivatives?

  • Methodological Answer : Substituents alter conjugation and steric effects. For example:

  • Emission Tuning : A methoxy group at C2 (electron-donating) red-shifts PL maxima compared to halogenated derivatives. Compare with 9,9-dimethyl-9H-fluorene (λem ≈ 350 nm) .
  • Quantum Yield (QY) : Bulky substituents (e.g., diphenyl groups) reduce non-radiative decay, as seen in TADF materials (QY up to 59% for dibenzofuran-decorated fluorenes) .

Q. What are the challenges in refining crystal structures of this compound using SHELX software?

  • Methodological Answer :

  • Data Quality : High-resolution XRD data (e.g., R1 < 0.05) are critical. Use SHELXL for least-squares refinement, adjusting thermal parameters for methoxy groups .
  • Twinned Crystals : Employ SHELXD for structure solution in cases of pseudo-merohedral twinning .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.